methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate
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Overview
Description
Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate is a complex organic compound with the molecular formula C20H18O5 and a molecular weight of 338.363 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate typically involves multiple steps, starting with the formation of the core dibenzo[c,h]chromene structure. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It has shown promising results in various in vitro and in vivo experiments, indicating its potential as a therapeutic agent.
Medicine: The compound's biological activities have led to its investigation as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Its ability to modulate cellular pathways and molecular targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. Its ability to inhibit certain enzymes and receptors contributes to its biological activities.
Comparison with Similar Compounds
Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate
Uniqueness: Methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate stands out due to its specific structural features and reactivity. Its unique combination of functional groups and molecular framework allows it to interact with biological targets in a distinct manner compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-23-18(21)11-24-17-8-4-7-14-13(17)9-10-15-12-5-2-3-6-16(12)20(22)25-19(14)15/h4,7-10H,2-3,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZKEIHXGNFVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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